

A Comprehensive Guide to the Spectroscopic Analysis of 4-Bromo-3,5-dimethylisoxazole

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Compound of Interest

Compound Name: 4-Bromo-3,5-dimethylisoxazole

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Foreword: The Analytical Imperative for Brominated Isoxazoles

In the landscape of pharmaceutical and materials science research, halogenated heterocyclic compounds are foundational building blocks. **4-Bromo-3,5-dimethylisoxazole** (CAS No. 10558-25-5) is a prime example—a versatile intermediate whose isoxazole core and reactive bromine atom offer a gateway to novel molecular architectures with potential antimicrobial and anti-inflammatory properties.^[1] The precise structural confirmation and purity assessment of this key intermediate are not mere procedural formalities; they are the bedrock upon which reliable and reproducible research is built. An impurity or a misidentified structure can derail a research program, leading to wasted resources and invalid conclusions.

This guide provides an in-depth, practical framework for the comprehensive spectroscopic analysis of **4-Bromo-3,5-dimethylisoxazole**. We will move beyond rote data presentation, focusing instead on the causality behind the analytical choices and the logic of spectral interpretation. The methodologies described herein are designed to form a self-validating system, ensuring the highest degree of confidence in the material's identity and purity for researchers, scientists, and drug development professionals.

Compound Profile and Physicochemical Properties

Before delving into spectroscopic analysis, a foundational understanding of the target molecule is essential. This data informs sample handling, solvent selection, and the interpretation of

spectral results.

Property	Value	Source
Molecular Formula	C ₅ H ₆ BrNO	[2]
Molecular Weight	176.01 g/mol	[2]
Appearance	Clear colorless to light yellow liquid	[2]
Boiling Point	176 °C (lit.)	[2]
Density	1.478 g/mL at 25 °C (lit.)	[2]
Refractive Index	n _{20/D} 1.486 (lit.)	[2]
Storage	2-8°C, Light Sensitive	[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules. It provides detailed information about the carbon-hydrogen framework. For **4-Bromo-3,5-dimethylisoxazole**, the symmetry of the molecule simplifies the spectra, making it a textbook example for analysis.

Molecular Structure and Predicted Environments

First, let's visualize the structure and the unique atomic environments that NMR will probe. The molecule has a plane of symmetry, rendering the two methyl groups chemically equivalent.

Caption: Molecular structure of **4-Bromo-3,5-dimethylisoxazole**.

¹H NMR Spectroscopy

Principle: ¹H NMR spectroscopy maps the chemical environment of hydrogen nuclei (protons). The chemical shift (δ) indicates the electronic environment, and due to the molecule's symmetry, we expect a single signal for the six protons of the two equivalent methyl groups.

Experimental Protocol:

- Sample Preparation: Accurately weigh ~10-20 mg of **4-Bromo-3,5-dimethylisoxazole** and dissolve it in ~0.6 mL of deuterated chloroform (CDCl_3).
 - Scientist's Rationale: CDCl_3 is a standard choice for its excellent solubilizing power for a wide range of organic compounds and its single residual proton peak ($\delta \sim 7.26$ ppm) rarely interferes with signals from the analyte.[3]
- Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard ($\delta 0.00$ ppm).
 - Scientist's Rationale: TMS is chemically inert, volatile (allowing for easy sample recovery), and its 12 equivalent protons give a sharp, strong singlet that does not overlap with most other organic signals.[4]
- Instrumentation: Transfer the solution to a 5 mm NMR tube. Acquire the spectrum on a 400 MHz (or higher) spectrometer.
- Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

Data Interpretation and Expected Results: Due to the molecule's symmetry, the two methyl groups at positions 3 and 5 are chemically and magnetically equivalent. Therefore, they will resonate at the same frequency, producing a single sharp peak.

Predicted Chemical Shift (δ)	Multiplicity	Integration	Assignment
~2.4 ppm	Singlet (s)	6H	C3-CH_3 and C5-CH_3

- Causality: The methyl protons are adjacent to sp^2 -hybridized carbons of the isoxazole ring, which deshields them compared to protons on a simple alkane. The electronegative nitrogen and oxygen atoms in the ring further contribute to this deshielding effect, pulling electron density away and causing the signal to appear downfield around 2.4 ppm. The absence of adjacent protons results in a singlet multiplicity.

¹³C NMR Spectroscopy

Principle: ¹³C NMR provides information on the carbon skeleton of a molecule. Each unique carbon atom gives a distinct signal.

Experimental Protocol:

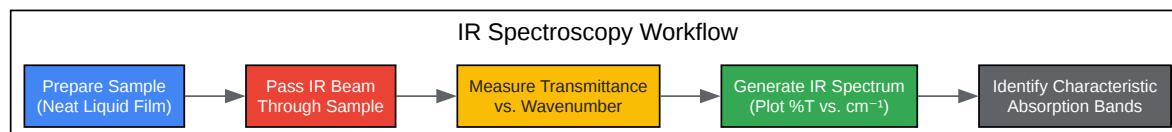
- Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (~30-50 mg) may be beneficial to reduce acquisition time, given the low natural abundance of the ¹³C isotope.
- Instrumentation: Acquire a proton-decoupled ¹³C spectrum on a 100 MHz (or equivalent) spectrometer.
 - Scientist's Rationale: Proton decoupling is a standard technique that collapses carbon-proton coupling, resulting in a spectrum where each unique carbon appears as a single sharp line, simplifying interpretation and improving the signal-to-noise ratio.[5]
- Data Processing: Process the data similarly to the ¹H spectrum. Reference the spectrum to the CDCl₃ solvent peak (δ ~77.16 ppm).[3]

Data Interpretation and Expected Results: The molecule has three distinct carbon environments: the two equivalent methyl carbons, the two equivalent ring carbons attached to the methyl groups (C3 and C5), and the single brominated carbon (C4).

Predicted Chemical Shift (δ)	Assignment	Rationale for Shift
~10-15 ppm	CH ₃	Standard sp ³ methyl carbon range.
~90-100 ppm	C4-Br	The "heavy atom effect" of bromine significantly shields this carbon, shifting it upfield. This is a highly characteristic signal.[6]
~160-170 ppm	C3 and C5	These sp ² carbons are part of a heterocyclic system and are bonded to electronegative atoms (N and O), causing a strong deshielding effect and shifting them significantly downfield.[5]

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Principle: IR spectroscopy measures the vibrations of bonds within a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies, providing a "fingerprint" of the molecule's composition.



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Caption: A generalized workflow for acquiring an IR spectrum.

Experimental Protocol:

- Sample Preparation: As **4-Bromo-3,5-dimethylisoxazole** is a liquid, the simplest method is to prepare a neat film.
- Method: Place one drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. Press the plates together to form a thin, uniform liquid film.
 - Scientist's Rationale: Salt plates are used because they are transparent to infrared radiation in the typical analytical range (4000-400 cm^{-1}). This "neat" method is fast and avoids solvent peaks that could obscure analyte signals.
- Instrumentation: Place the salt plates in the sample holder of an FTIR spectrometer and acquire the spectrum.
- Background Correction: A background spectrum (of the empty spectrometer) must be run first and automatically subtracted from the sample spectrum to remove contributions from atmospheric CO_2 and water vapor.

Data Interpretation and Expected Results: The IR spectrum will confirm the presence of the isoxazole ring and the alkyl groups, and the absence of other functional groups (like -OH or C=O).

Wavenumber (cm^{-1})	Vibration Type	Assignment
2900-3000	C-H stretch	sp^3 C-H bonds of the methyl groups
~1600-1650	C=N stretch	Isoxazole ring imine bond[1]
~1400-1500	C=C stretch	Isoxazole ring double bond
~1100-1250	C-O stretch	Isoxazole ring ether linkage
500-700	C-Br stretch	Carbon-bromine bond

Mass Spectrometry (MS): Molecular Weight and Fragmentation

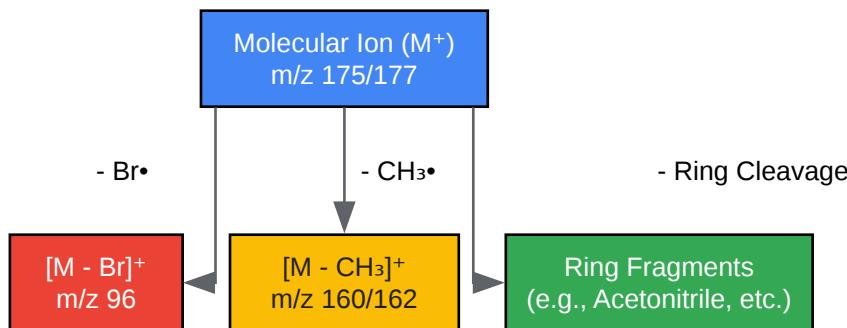
Principle: Mass spectrometry bombards a molecule with energy, causing it to ionize and break apart into charged fragments. The mass-to-charge ratio (m/z) of the parent ion confirms the molecular weight, while the fragmentation pattern provides clues about the molecule's structure.

Experimental Protocol:

- **Sample Introduction:** Dilute the sample in a suitable volatile solvent (e.g., methanol or dichloromethane). Introduce the sample into the mass spectrometer, typically via Gas Chromatography (GC-MS) or direct infusion.
- **Ionization Method:** Utilize Electron Ionization (EI) at 70 eV.
 - **Scientist's Rationale:** EI is a robust, high-energy technique that provides reproducible fragmentation patterns, which are excellent for structural confirmation and library matching.[\[7\]](#)
- **Mass Analysis:** Scan a mass range from m/z 40 to 250 to ensure capture of the molecular ion and all significant fragments.

Data Interpretation and Expected Results: The most critical feature will be the molecular ion peak (M^+). Bromine has two abundant isotopes, ^{79}Br (~50.7%) and ^{81}Br (~49.3%), in a nearly 1:1 ratio. This results in a characteristic "doublet" for any bromine-containing fragment.

- **Molecular Ion (M^+):** A pair of peaks of nearly equal intensity will be observed at m/z 175 (for the $\text{C}_5\text{H}_6^{79}\text{BrNO}$ ion) and m/z 177 (for the $\text{C}_5\text{H}_6^{81}\text{BrNO}$ ion). This distinctive $M/M+2$ pattern is definitive proof of the presence of a single bromine atom.[\[7\]](#)
- **Key Fragments:** Fragmentation in isoxazoles is complex, but common pathways involve cleavage of the N-O bond or loss of substituents.
 - $[\text{M} - \text{CH}_3]^+$: Loss of a methyl group, resulting in peaks at m/z 160/162.
 - $[\text{M} - \text{Br}]^+$: Loss of the bromine radical, resulting in a peak at m/z 96. This fragment would appear as a singlet, as the isotopic signature is lost.
 - Other fragments resulting from ring cleavage are also possible.

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Caption: Plausible fragmentation pathways for **4-Bromo-3,5-dimethylisoxazole** in EI-MS.

Conclusion: A Validated Analytical Picture

By systematically applying NMR, IR, and Mass Spectrometry, a complete and validated analytical profile of **4-Bromo-3,5-dimethylisoxazole** can be established. The ¹H and ¹³C NMR spectra confirm the precise carbon-hydrogen framework and symmetry. The IR spectrum provides a rapid fingerprint of the key functional groups, and the mass spectrum confirms the molecular weight and the elemental presence of bromine through its distinct isotopic pattern. Together, these techniques provide a self-validating system, ensuring that the material proceeding to the next stage of research or development is unequivocally confirmed in its structure and purity.

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